molecular formula C20H17N3O2 B3209425 3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1058484-41-5

3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Cat. No. B3209425
CAS RN: 1058484-41-5
M. Wt: 331.4 g/mol
InChI Key: JVMSUWUMFNVIIT-UHFFFAOYSA-N
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Description

“3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one” is a chemical compound that has been studied in the context of medicinal chemistry . It is related to a class of compounds known as indoline derivatives .


Synthesis Analysis

The synthesis of similar compounds involves the use of Rhodium-Catalyzed C–H Activation of 3-(Indolin-1-yl)-3-oxopropanenitriles with Diazo Compounds and Tandem Cyclization . The process involves a mixture of substituted 3-(indolin-1-yl)-3-oxopropanenitrile, 2-diazo-5,5-dimethylcyclohexane-1,3-dione, [Cp*RhCl2]2, and HOAc .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied in the context of their potential as neuroprotective agents . They have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR, IR and mass spectrometry .

Scientific Research Applications

Rhodium-Catalyzed C–H Activation and Tandem Cyclization

The compound has been investigated for its potential in rhodium-catalyzed C–H activation reactions. Specifically, it serves as a substrate for the synthesis of hydrogenated azepino[3,2,1-hi]indoles through tandem cyclization. Researchers have explored this transformation, which involves the activation of C–H bonds and subsequent cyclization, leading to structurally interesting heterocycles .

Organocatalysis with Thiamine Hydrochloride

Thiamine hydrochloride, a recyclable organocatalyst, has been employed in the synthesis of various compounds, including those containing indole moieties. The compound could potentially participate in organocatalytic reactions, leading to diverse products. For instance, it might be involved in the synthesis of naturally occurring alkaloids or other complex molecules .

Reduction of Amides and Esters

In some synthetic protocols, the compound has been used as a reducing agent. For example, it can participate in the reduction of amides or esters, leading to the formation of different products. The reaction conditions and substrates play a crucial role in determining the outcome .

Mechanism of Action

While the exact mechanism of action for “3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one” is not specified in the available literature, similar compounds have exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Future Directions

Future research could focus on further exploring the potential of “3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one” and similar compounds in the treatment of conditions such as ischemic stroke . Additionally, further studies could aim to optimize these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19-12-17(15-6-2-1-3-7-15)21-14-22(19)13-20(25)23-11-10-16-8-4-5-9-18(16)23/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMSUWUMFNVIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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